3-(Dimethylamino)-5,7-dimethyl-1,8-naphthyridin-2-ol
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Overview
Description
3-(Dimethylamino)-5,7-dimethyl-1,8-naphthyridin-2-ol is a heterocyclic compound with a unique structure that includes a naphthyridine core substituted with dimethylamino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5,7-dimethyl-1,8-naphthyridin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable naphthyridine derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5,7-dimethyl-1,8-naphthyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(Dimethylamino)-5,7-dimethyl-1,8-naphthyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-5,7-dimethyl-1,8-naphthyridin-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar dimethylamino group but differs in its overall structure.
2-Substituted 3-Dimethylaminopropenoates: These compounds share the dimethylamino functionality but have different core structures.
Uniqueness
3-(Dimethylamino)-5,7-dimethyl-1,8-naphthyridin-2-ol is unique due to its specific naphthyridine core and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(dimethylamino)-5,7-dimethyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C12H15N3O/c1-7-5-8(2)13-11-9(7)6-10(15(3)4)12(16)14-11/h5-6H,1-4H3,(H,13,14,16) |
InChI Key |
HFDFZRLYFUYQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C(=O)N2)N(C)C)C |
Origin of Product |
United States |
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